Specific Scientific Field: Analytical Chemistry
Summary of the Application: “1-Methyl-5-nitro-1H-1,2,3-benzotriazole” has been used in the determination of benzothiazoles and benzotriazoles in wastewater samples by Gas Chromatography-Mass Spectrometry (GC-MS) .
Methods of Application or Experimental Procedures: The compound is likely used as a standard or a marker in the GC-MS analysis of wastewater samples. The exact procedures would depend on the specific protocols of the laboratory conducting the analysis .
Results or Outcomes: The outcomes of such analyses would be the identification and quantification of benzothiazoles and benzotriazoles in the wastewater samples .
Specific Scientific Field: Agricultural Chemistry
Summary of the Application: “1-Methyl-5-nitro-1H-1,2,3-benzotriazole” has been used as a potential nitrification inhibitor of urea fertilizer in agricultural soils .
Methods of Application or Experimental Procedures: The compound is likely mixed with urea fertilizer and applied to agricultural soils. The exact procedures would depend on the specific protocols of the study .
Results or Outcomes: The outcomes of such studies would be the determination of the effectiveness of “1-Methyl-5-nitro-1H-1,2,3-benzotriazole” as a nitrification inhibitor, potentially leading to more efficient use of urea fertilizers .
1H-Benzotriazole, 1-methyl-5-nitro- is a derivative of benzotriazole, characterized by the presence of a methyl group and a nitro group on its aromatic system. Its chemical formula is C7H6N4O2, and it has a molecular weight of approximately 178.151 g/mol. This compound features a bicyclic structure that combines a benzene ring with a triazole ring, making it part of the larger class of benzotriazoles known for their diverse chemical properties and applications in various fields, including materials science and biochemistry .
The biological activity of 1H-Benzotriazole, 1-methyl-5-nitro- is notable for its interactions with various enzymes and biological systems. Its derivatives have shown potential as inhibitors for specific enzymes, suggesting possible applications in pharmaceuticals and biochemistry.
The synthesis of 1H-Benzotriazole, 1-methyl-5-nitro- typically involves the diazotization of o-phenylenediamine followed by reaction with sodium nitrite in an acidic medium. The process can be optimized by conducting the reaction at low temperatures (5–10 °C) and utilizing ultrasonic irradiation to enhance yields .
1H-Benzotriazole, 1-methyl-5-nitro- has a variety of applications across different fields:
Studies on the interactions of 1H-Benzotriazole, 1-methyl-5-nitro- have revealed its capability to form complexes with various metal ions. This property enhances its role as a corrosion inhibitor and suggests potential uses in catalysis and material science.
Several compounds share structural similarities with 1H-Benzotriazole, 1-methyl-5-nitro-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzotriazole | C6H5N3 | Simplest member; used as a corrosion inhibitor. |
| 5-Amino-1-methyl-benzotriazole | C7H8N4 | Contains an amino group; used in research applications. |
| 1-Methylbenzotriazole | C7H7N3 | Lacks nitro group; used in organic synthesis. |
| 2-Methylbenzotriazole | C7H7N3 | Similar structure; different substitution pattern. |
The unique combination of the methyl and nitro groups in 1H-Benzotriazole, 1-methyl-5-nitro- imparts specific properties that enhance its effectiveness as a corrosion inhibitor compared to its analogs. Its ability to interact with metal surfaces while maintaining stability under various conditions makes it particularly valuable in industrial applications .
The synthesis of 1H-benzotriazole derivatives began in the late 19th century with the discovery of benzotriazole itself by G. Schultz in 1889. However, the specific development of 1-methyl-5-nitrobenzotriazole emerged later, driven by interest in modifying the parent structure to enhance biological and industrial utility. Early synthetic routes involved diazotization reactions of substituted o-phenylenediamines. For example, the compound was first synthesized via nitration and alkylation of N1-methyl-4-nitro-o-phenylenediamine, yielding a 81% product under optimized conditions.
Table 1: Key Milestones in the Development of 1-Methyl-5-Nitrobenzotriazole
| Year | Development | Significance |
|---|---|---|
| 1960s | Discovery of benzotriazole derivatives | Established foundational synthetic methods |
| 1989 | First antimicrobial studies | Highlighted potential in drug-resistant infections |
| 2005 | Industrial-scale synthesis optimization | Enabled commercial availability for research |
Initially explored as a corrosion inhibitor due to its ability to form protective metal complexes, the compound gained attention in the 1990s for its antimicrobial properties. Studies demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL. By the 2000s, its role expanded into materials science, particularly in polymer stabilization and photoresist technologies.
1H-Benzotriazole, 1-methyl-5-nitro- represents a heterocyclic aromatic compound with the molecular formula C₇H₆N₄O₂ and a molecular weight of 178.15 grams per mole [1] [2] [3]. The compound features a benzotriazole core structure, which consists of a benzene ring fused with a triazole ring, creating a bicyclic system that combines aromatic stability with nitrogen-rich functionality [1]. The constitutional formula reveals the presence of a methyl substituent at position 1 of the triazole ring and a nitro group at position 5 of the benzene ring [1] [3].
The molecular architecture demonstrates the characteristic features of substituted benzotriazoles, where the triazole moiety contains three nitrogen atoms at positions 1, 2, and 3 [5]. The methyl group attachment at nitrogen-1 prevents tautomeric equilibrium that is typically observed in unsubstituted benzotriazole, thereby fixing the compound in the 1H-tautomeric form [6] [7]. The nitro group, positioned at the 5-carbon of the benzene ring, introduces strong electron-withdrawing characteristics that significantly influence the electronic properties of the entire molecular system [8] [9].
The structural representation can be expressed through various chemical identifiers, including the International Union of Pure and Applied Chemistry name: 1-methyl-5-nitro-1H-1,2,3-benzotriazole [1] [10] [3]. The Simplified Molecular Input Line Entry System representation is CN1C2=C(C=C(C=C2N=N1)N+[O-]), which provides a linear notation describing the atomic connectivity and electronic structure [1]. The compound's three-dimensional structure exhibits planarity in the benzotriazole core with the methyl and nitro substituents extending from the plane of the aromatic system [1] [3].
Table 1: Structural Identifiers for 1H-Benzotriazole, 1-methyl-5-nitro-
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight (g/mol) | 178.15 |
| Exact Mass (g/mol) | 178.049075 |
| CAS Number | 25877-34-3 |
| InChI | InChI=1S/C7H6N4O2/c1-10-7-3-2-5(11(12)13)4-6(7)8-9-10/h2-4H,1H3 |
| InChIKey | BQPFSSQRLBUMQC-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2N=N1)N+[O-]) |
The thermodynamic properties of 1H-benzotriazole, 1-methyl-5-nitro- reflect the combined influence of the aromatic benzotriazole core and the electron-withdrawing nitro substituent [2] [11]. The compound exhibits a density of 1.57 grams per cubic centimeter, which is intermediate between the parent benzotriazole (1.36 g/cm³) and 5-nitrobenzotriazole (1.638 g/cm³) [2] [12] [13]. This density value indicates a compact molecular packing arrangement influenced by intermolecular interactions involving the nitro group and the methylated triazole ring [2] [11].
The boiling point of 377 degrees Celsius at 760 millimeters of mercury demonstrates the thermal stability characteristic of nitro-substituted benzotriazoles [2] [11]. This elevated boiling point, compared to the parent benzotriazole, reflects the increased molecular weight and stronger intermolecular forces resulting from the nitro group's dipolar character [2] [11]. The flash point of 181.8 degrees Celsius indicates moderate volatility under standard conditions [2] [11].
Vapor pressure measurements reveal a value of 1.51 × 10⁻⁵ millimeters of mercury at 25 degrees Celsius, indicating low volatility at ambient temperature [2]. The logarithm of the partition coefficient (LogP) value of 1.39970 suggests moderate lipophilicity, balanced between the hydrophilic nitro group and the lipophilic methyl-substituted benzotriazole core [2]. The refractive index of 1.733 reflects the compound's optical density and polarizability characteristics [2].
Table 2: Thermodynamic and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Density (g/cm³) | 1.57 | [2] [11] |
| Boiling Point (°C) | 377 at 760 mmHg | [2] [11] |
| Flash Point (°C) | 181.8 | [2] [11] |
| Vapor Pressure (mmHg at 25°C) | 1.51 × 10⁻⁵ | [2] |
| Refractive Index | 1.733 | [2] |
| LogP | 1.39970 | [2] |
The solubility profile of 1H-benzotriazole, 1-methyl-5-nitro- is significantly influenced by the presence of both hydrophilic and lipophilic structural elements [13] [14]. The polar surface area of 76.53 square angstroms indicates considerable polarity due to the nitro group and nitrogen atoms in the triazole ring [2]. This polarity affects the compound's interaction with various solvents and its behavior in aqueous and organic media [13] [14].
The nitro substituent introduces strong dipolar character to the molecule, enhancing solubility in polar solvents while the methyl group and aromatic benzotriazole core contribute to solubility in moderately polar and nonpolar organic solvents [14] [15]. Studies of related benzotriazole derivatives indicate that nitro substitution generally increases water solubility compared to unsubstituted analogues, though the methyl group at nitrogen-1 moderates this effect [13] [14] [15].
Environmental studies have demonstrated that methylated nitrobenzotriazoles show different biodegradation patterns compared to their unmethylated counterparts, with the methyl substitution generally reducing biodegradability [15]. This characteristic influences the compound's environmental fate and persistence in aquatic systems [14] [15].
While specific crystallographic data for 1H-benzotriazole, 1-methyl-5-nitro- are limited in the available literature, structural studies of related nitrobenzotriazole compounds provide insight into the likely crystal packing arrangements [16] [17]. Crystal structure analyses of 5-nitrobenzotriazole and other nitro-substituted benzotriazoles reveal that these compounds typically adopt planar conformations with the nitro group coplanar or near-coplanar with the benzene ring [16] [17].
The presence of the methyl group at nitrogen-1 is expected to influence crystal packing through steric effects and van der Waals interactions [18]. Studies of 1-methylbenzotriazole derivatives show that the methyl substituent can affect intermolecular hydrogen bonding patterns and overall crystal stability [18]. The nitro group provides additional sites for intermolecular interactions through its oxygen atoms, which can participate in weak hydrogen bonding and dipole-dipole interactions [16] [17].
X-ray diffraction studies of protein-nitrobenzotriazole complexes have provided structural information about the binding conformations of these compounds, revealing the importance of the planar aromatic system in molecular recognition [16]. These studies suggest that 1H-benzotriazole, 1-methyl-5-nitro- likely maintains planarity in the solid state with minimal distortion from the gas-phase geometry [16] [17].
Nuclear magnetic resonance spectroscopic analysis of 1H-benzotriazole, 1-methyl-5-nitro- provides detailed structural information about the compound's electronic environment and molecular dynamics [19] [20] [21]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the asymmetric substitution pattern and the electronic effects of the nitro group [20] [22] [21].
The methyl group protons appear as a singlet due to the lack of coupling with adjacent protons, with the chemical shift influenced by the electron-withdrawing effect of the triazole ring [20] [22]. The aromatic protons in the benzene ring show distinct chemical shifts that reflect the different electronic environments created by the nitro substituent [20] [22] [21]. The proton at position 4 (ortho to the nitro group) experiences significant deshielding due to the electron-withdrawing effect of the nitro group [20] [21].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with chemical shifts that correlate with the electronic distribution throughout the aromatic system [20] [22] [21]. The carbon bearing the nitro group shows characteristic downfield shift due to the electron-withdrawing effect, while the methyl carbon appears upfield reflecting its aliphatic nature [20] [22]. The triazole ring carbons exhibit chemical shifts intermediate between aromatic and heteroaromatic systems [22] [21].
Nitrogen-15 nuclear magnetic resonance studies of related nitrobenzotriazoles provide information about the nitrogen environments in the triazole ring and the nitro group [23] [21]. The nitrogen-1 bearing the methyl substituent shows distinct chemical shift compared to nitrogen-2 and nitrogen-3 in the triazole ring, reflecting the different bonding environments and electronic effects [23] [21]. The nitro nitrogen exhibits characteristic chemical shift reflecting its oxidation state and bonding pattern [23].
Infrared spectroscopic analysis of 1H-benzotriazole, 1-methyl-5-nitro- reveals characteristic absorption bands that identify the functional groups present in the molecule [24] [14] [25]. The nitro group exhibits strong absorption bands corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations, typically appearing around 1500-1600 and 1300-1400 wavenumbers respectively [24] [26]. These bands are particularly intense due to the large change in dipole moment associated with the nitro group vibrations [24] [26].
The aromatic carbon-carbon stretching vibrations appear in the region of 1400-1600 wavenumbers, with the exact positions influenced by the electron-withdrawing effect of the nitro substituent [24] [26]. The triazole ring exhibits characteristic stretching and bending modes that distinguish it from simple aromatic systems [24] [14]. Carbon-nitrogen stretching vibrations in the triazole ring appear in the region of 1200-1400 wavenumbers [24].
Raman spectroscopy provides complementary information to infrared spectroscopy, with particular sensitivity to aromatic ring vibrations and nitrogen-nitrogen bonds in the triazole system [14] [25]. Surface-enhanced Raman spectroscopy studies of benzotriazole derivatives have demonstrated the technique's capability for trace-level detection and structural characterization [14] [25]. The Raman spectrum exhibits strong bands corresponding to ring breathing modes and carbon-carbon stretching vibrations that are particularly prominent due to the aromatic character of the benzotriazole system [14] [25].
The methyl group contributes characteristic carbon-hydrogen stretching vibrations around 2800-3000 wavenumbers in both infrared and Raman spectra [24] [26]. Bending modes of the methyl group appear in the fingerprint region below 1500 wavenumbers, providing additional structural confirmation [24] [26].
Mass spectrometric analysis of 1H-benzotriazole, 1-methyl-5-nitro- provides molecular weight confirmation and fragmentation pattern information [27] [1]. The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the molecular weight of the compound [1] [27]. The exact mass of 178.049075 atomic mass units allows for accurate molecular formula determination through high-resolution mass spectrometry [1].
Electron ionization mass spectrometry reveals characteristic fragmentation patterns that reflect the stability of different portions of the molecule [27]. Common fragmentation pathways include loss of the nitro group (loss of 46 mass units corresponding to nitrogen dioxide) and loss of the methyl group (loss of 15 mass units) [27]. The benzotriazole core typically remains intact during fragmentation, reflecting its aromatic stability [27].
Electrospray ionization mass spectrometry allows for analysis under milder ionization conditions, often preserving the molecular ion and providing information about protonation or deprotonation behavior [27]. The compound can form protonated molecular ions under positive ionization conditions, with the site of protonation influenced by the basicity of the nitrogen atoms in the triazole ring [27].
Chemical ionization mass spectrometry provides alternative fragmentation patterns and can offer structural information complementary to electron ionization [27]. The choice of reagent gas in chemical ionization can influence the degree of fragmentation and the relative intensities of different ionic species [27].
Ultraviolet-visible spectroscopic analysis of 1H-benzotriazole, 1-methyl-5-nitro- reveals electronic transitions characteristic of nitro-substituted aromatic systems [28] [29]. The compound exhibits absorption bands in the ultraviolet region corresponding to π→π* transitions in the aromatic benzotriazole system [28] [29]. The nitro group introduces additional electronic transitions, including n→π* transitions that can extend absorption into the visible region [28] [29].
The electron-withdrawing effect of the nitro group influences the energy levels of the molecular orbitals, resulting in bathochromic shifts compared to unsubstituted benzotriazole [28] [29] [26]. These shifts reflect the lowered energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital due to the nitro substitution [28] [26]. The extinction coefficients of the absorption bands provide information about the transition probabilities and electronic coupling within the molecule [28] [29].
Solvent effects on the ultraviolet-visible spectrum provide information about the polarity and hydrogen bonding behavior of the compound [28] [29]. In polar solvents, the absorption maxima may shift due to specific solvation interactions with the nitro group and the nitrogen atoms of the triazole ring [28] [29]. Temperature-dependent studies can reveal information about conformational flexibility and electronic excited state properties [28].
The presence of both aromatic and nitro chromophores results in multiple absorption bands that can be resolved through spectral deconvolution techniques [28] [29]. The relative intensities and positions of these bands provide fingerprint information for identification and quantitative analysis [28] [29].
Comparison with 5-nitrobenzotriazole (molecular formula C₆H₄N₄O₂, molecular weight 164.122 g/mol) illustrates the effect of nitrogen-1 methylation [12] [32]. The methyl substitution prevents tautomerization and increases the molecular weight by 14 mass units while moderately reducing the density from 1.638 to 1.57 grams per cubic centimeter [2] [12] [32]. The boiling point decreases from 392.7 degrees Celsius for 5-nitrobenzotriazole to 377 degrees Celsius for the methylated derivative, indicating reduced intermolecular hydrogen bonding due to methylation [2] [12] [32].
Table 3: Comparative Physical Properties of Benzotriazole Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 1H-Benzotriazole | C₆H₅N₃ | 119.124 | 1.36 | 97-99 | 204 (15 mmHg) |
| 5-Nitrobenzotriazole | C₆H₄N₄O₂ | 164.122 | 1.638 | 206-207 | 392.7 (760 mmHg) |
| 1-Methyl-5-nitrobenzotriazole | C₇H₆N₄O₂ | 178.15 | 1.57 | Not Available | 377 (760 mmHg) |
| 2-Methyl-5-nitrobenzotriazole | C₇H₆N₄O₂ | 178.148 | 1.57 | Not Available | 356.3 (760 mmHg) |
The positional isomer 2-methyl-5-nitrobenzotriazole provides insight into the effect of methyl group positioning on the triazole ring [33]. Both 1-methyl and 2-methyl isomers have identical molecular formulas and similar molecular weights, but exhibit different boiling points (377°C versus 356.3°C respectively), indicating different intermolecular interactions [33]. The lower boiling point of the 2-methyl isomer suggests weaker intermolecular forces, possibly due to different packing arrangements in the liquid phase [33].
Electronic structure considerations reveal that the nitro group's electron-withdrawing effect is transmitted through the aromatic system differently depending on the methylation pattern [8] [9] [34]. Quantum chemical calculations on nitro-substituted benzotriazoles indicate that the electron density distribution and molecular orbital energies are sensitive to both the position and nature of substituents [8] [9] [34]. The 1-methyl substitution pattern generally results in different electronic properties compared to 2-methyl substitution due to the distinct electronic environments of nitrogen-1 and nitrogen-2 in the triazole ring [8] [34].
Biodegradation studies comparing various benzotriazole derivatives demonstrate that structural modifications significantly affect environmental fate [15]. Methylated derivatives generally show reduced biodegradability compared to unsubstituted analogues, while nitro substitution further decreases biodegradation rates [15]. These structure-activity relationships are important for understanding the environmental behavior and persistence of these compounds [15].
The nitration of 1-methyl-1H-benzotriazole represents a fundamental electrophilic aromatic substitution reaction that yields 1-methyl-5-nitro-1H-benzotriazole as the primary product. This transformation follows established principles of nitration chemistry where the benzotriazole ring system acts as an activated aromatic substrate [1] [2].
The most commonly employed nitration methodology involves the use of concentrated nitric acid in combination with sulfuric acid as a nitrating mixture. The reaction proceeds through the formation of the nitronium ion (NO2+) as the active electrophilic species. The mechanism involves initial formation of an unoriented π-complex, followed by an oriented reaction complex, and finally the classical σ-complex intermediate [3].
Direct nitration of 1-methyl-1H-benzotriazole using mixed acid conditions typically requires careful temperature control to prevent decomposition and minimize side reactions. The reaction is performed at temperatures ranging from 0 to 60°C, with yields of 50-70% commonly achieved [4] [5]. The regioselectivity of this reaction favors substitution at the 5-position of the benzotriazole ring due to electronic and steric factors.
Alternative nitration protocols have been developed using potassium nitrate in concentrated sulfuric acid, which provides milder conditions and improved selectivity. This method demonstrates yields of 40-60% with reaction times extending from 3 to 24 hours depending on the specific conditions employed [6] [5].
The diazotization pathway represents the most efficient synthetic route for preparing 1-methyl-5-nitro-1H-benzotriazole, utilizing N1-methyl-4-nitro-1,2-benzenediamine as the starting material. This methodology leverages the well-established diazotization reaction followed by intramolecular cyclization to form the benzotriazole ring system [1] [7].
The process involves treating N1-methyl-4-nitro-1,2-benzenediamine with sodium nitrite in aqueous hydrochloric acid at low temperatures (0-5°C). The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes intramolecular cyclization with the adjacent amino group to yield the desired benzotriazole product [1] [8].
The diazotization method offers several advantages including high yield (81%), excellent regioselectivity, and mild reaction conditions [1]. The reaction is typically complete within 3 hours and produces material with purity exceeding 95% after standard purification procedures. The mechanism involves the formation of a diazonium cation intermediate, which then cyclizes through nucleophilic attack by the ortho-amino group, followed by deprotonation to yield the aromatic benzotriazole product [7].
Temperature control is critical for this transformation, as elevated temperatures can lead to decomposition of the diazonium intermediate and formation of unwanted side products. The reaction mixture is typically maintained at 0°C during the addition of sodium nitrite, then allowed to warm to room temperature for completion of the cyclization step [1] [8].
Several alternative synthetic approaches have been developed for the preparation of 1-methyl-5-nitro-1H-benzotriazole, including microwave-assisted synthesis, pressurized synthesis methods, and multi-step approaches starting from benzotriazole itself [9] [5].
Microwave-assisted synthesis represents a significant advancement in synthetic efficiency, reducing reaction times from hours to minutes while maintaining or improving yields. This method employs microwave irradiation at temperatures of 80-120°C, achieving yields of 88-90% in reaction times of 2-8 minutes [9]. The enhanced reaction kinetics result from the rapid heating and improved mass transfer characteristics under microwave conditions.
Pressurized synthesis methods involve conducting the nitration reaction under elevated pressure (1-3 atmospheres) to increase the reaction rate and improve yields. These conditions allow for the use of higher reaction temperatures (110-150°C) while maintaining control over the reaction pathway [5]. The pressurized approach typically yields 75-85% of the desired product within 1-2 hours of reaction time.
Multi-step synthesis strategies beginning with benzotriazole involve initial nitration to form 5-nitrobenzotriazole, followed by N-methylation using methylating agents such as methyl iodide or dimethyl sulfate. This approach provides greater control over the substitution pattern but requires additional purification steps and typically results in lower overall yields [10] [5].
Alternative diazotization methods have been explored using different nitrogen sources and reaction conditions. These include the use of sodium nitrite in acetic acid, which provides a more controlled reaction environment and can improve selectivity in certain cases [2] [8]. However, these modifications typically result in lower yields compared to the standard aqueous hydrochloric acid conditions.
Temperature control represents one of the most critical parameters in the synthesis of 1-methyl-5-nitro-1H-benzotriazole, directly influencing reaction rate, yield, selectivity, and side product formation. The nitration process is highly exothermic, requiring careful thermal management to prevent decomposition and ensure optimal product formation [11] [12].
For diazotization-based syntheses, the optimal temperature range is maintained between 0-25°C during the critical diazonium formation step. Initial cooling to 0°C is essential to prevent decomposition of the diazonium intermediate, while the subsequent cyclization step proceeds efficiently at room temperature (20-25°C) [1] [8]. Temperatures above 30°C during diazotization lead to significant decomposition and reduced yields.
Direct nitration methods require temperature control in the range of 0-60°C depending on the specific nitrating system employed. Mixed acid nitration typically begins at 0-5°C during the addition of nitrating mixture, followed by controlled warming to 60°C to complete the reaction [11] [12]. The temperature profile must be carefully managed to balance reaction rate with selectivity and yield optimization.
Pressure effects become significant in advanced synthetic methodologies, particularly for pressurized synthesis approaches. Operating pressures of 1-3 atmospheres allow for higher reaction temperatures (110-150°C) while maintaining liquid phase conditions and preventing volatilization of reactants [5]. The elevated pressure enhances mass transfer and reaction kinetics, resulting in improved yields and reduced reaction times.
The relationship between temperature and reaction rate follows Arrhenius kinetics, with each 10°C increase in temperature approximately doubling the reaction rate. However, elevated temperatures also increase the rate of side reactions and decomposition pathways, necessitating optimization of temperature profiles for each specific synthetic route [11] [3].
Catalytic systems play a crucial role in optimizing the synthesis of 1-methyl-5-nitro-1H-benzotriazole, particularly in enhancing reaction selectivity and reducing harsh reaction conditions. Traditional nitration reactions rely on strong acid catalysis, where sulfuric acid serves as both catalyst and dehydrating agent [11] [12].
In mixed acid nitration systems, the sulfuric acid concentration typically ranges from 96-100%, serving to generate the nitronium ion from nitric acid and maintain the necessary acidic environment for electrophilic aromatic substitution. The molar ratio of sulfuric acid to nitric acid significantly impacts the reaction outcome, with ratios of 2:1 to 5:1 being commonly employed [11] [12].
Alternative catalytic systems have been developed using metal catalysts for specialized synthetic routes. Copper-catalyzed reactions have shown promise in certain benzotriazole syntheses, particularly for coupling reactions and alternative ring formation pathways [13] [9]. These systems typically employ copper(I) or copper(II) salts at loading levels of 5-10 mol% relative to the substrate.
Lewis acid catalysts, including aluminum chloride and zinc chloride, have been investigated for their ability to activate aromatic substrates toward electrophilic substitution. These catalysts can reduce the severity of reaction conditions while maintaining high yields, although their use requires careful control of moisture and oxygen levels [9].
Heterogeneous catalysts offer advantages for industrial applications, including ease of separation and catalyst recovery. Solid acid catalysts such as zeolites and supported metal oxides have been explored for nitration reactions, though their application to benzotriazole chemistry remains limited [15] [16].
Solvent selection profoundly impacts the synthesis of 1-methyl-5-nitro-1H-benzotriazole, affecting reaction rate, selectivity, product solubility, and ease of purification. The choice of solvent system must balance the need for substrate solubility with product isolation and reaction efficiency [17] [9].
Aqueous systems are predominantly used for diazotization reactions, where water serves as the reaction medium for sodium nitrite and hydrochloric acid. The aqueous environment facilitates the formation and stability of the diazonium intermediate while providing appropriate conditions for the subsequent cyclization step [1] [8]. Water content must be carefully controlled to prevent dilution effects that could reduce reaction efficiency.
For direct nitration reactions, sulfuric acid often serves as both catalyst and solvent, creating a highly acidic environment that promotes electrophilic aromatic substitution. The concentration of sulfuric acid (typically 96-100%) is critical for maintaining the proper balance between reactivity and selectivity [11] [12]. Lower concentrations can lead to reduced reaction rates and incomplete conversion.
Organic solvents find application in specific synthetic routes, particularly for methylation reactions and alternative synthetic pathways. Common organic solvents include dimethylformamide, dimethylacetamide, and acetone, which provide appropriate solubility characteristics for both reactants and products [17] [9]. The choice of organic solvent must consider factors such as boiling point, chemical stability, and ease of removal during purification.
Solvent mixtures offer opportunities for optimizing reaction conditions by combining the benefits of different solvent systems. For example, aqueous-organic mixtures can provide improved solubility for both hydrophilic and lipophilic components while maintaining the necessary chemical environment for reaction [9] [15].
The influence of solvent on reaction kinetics is particularly pronounced in nitration reactions, where the formation of the nitronium ion and its subsequent reaction with the aromatic substrate are highly dependent on the solvent environment. Computational studies have demonstrated that solvent effects must be considered to obtain quantitatively accurate results for reaction barriers and selectivity [3].
The purification of 1-methyl-5-nitro-1H-benzotriazole requires systematic approaches to achieve the high purity levels necessary for research and industrial applications. Multiple purification techniques are typically employed in sequence to remove reaction byproducts, unreacted starting materials, and trace impurities [18] [19].
Recrystallization represents the most commonly employed purification method, utilizing the differential solubility characteristics of the target compound and impurities. Ethanol-water mixtures are preferred for recrystallization, providing yields of 75-85% with purities of 95-98% [1] [4]. The process involves dissolving the crude product in hot ethanol, followed by controlled cooling to precipitate purified crystals.
Column chromatography provides an alternative purification approach, particularly useful for separating closely related isomers and structural analogs. Silica gel columns eluted with petroleum ether-ethyl acetate mixtures (typically 8:2 to 6:4 ratios) achieve purities of 90-95% with recovery yields of 60-80% [6] [17]. The method requires careful optimization of elution conditions to achieve adequate separation.
Vacuum distillation offers high purity levels (95-99%) when applicable, though the method is limited by the thermal stability of the compound. The technique requires specialized equipment and careful temperature control to prevent decomposition during distillation [4] [5].
Washing procedures using cold water effectively remove inorganic salts and hydrophilic impurities, achieving yield recoveries of 85-95% with purities of 90-95%. This method is particularly useful as an initial purification step following aqueous reaction conditions [1] [8].
Characterization of 1-methyl-5-nitro-1H-benzotriazole employs multiple analytical techniques to confirm structure, purity, and physical properties. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the benzotriazole aromatic protons and N-methyl group [1] [20]. The nitro group significantly influences the chemical shifts of adjacent aromatic protons, providing diagnostic information for regioselectivity confirmation.
Infrared spectroscopy reveals characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), aromatic C-H stretching, and C-N stretching vibrations. The absence of amino group absorptions confirms complete conversion from diamine starting materials [1] [21].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at m/z 178 corresponds to the expected molecular formula C7H6N4O2 [4] [20].
Melting point determination serves as a simple purity assessment tool, with pure samples exhibiting sharp melting points. Differential scanning calorimetry provides more detailed thermal analysis, revealing phase transitions and thermal stability characteristics [11] [21].
The transition from laboratory to industrial scale synthesis of 1-methyl-5-nitro-1H-benzotriazole requires comprehensive evaluation of safety, economic, environmental, and technical factors. Industrial implementation demands specialized equipment, safety protocols, and process optimization to achieve commercial viability [5] [16].
Equipment requirements for industrial synthesis include corrosion-resistant reactors capable of handling strong acids and oxidizing environments. Hastelloy or glass-lined steel reactors are typically employed to prevent corrosion and ensure product quality. Temperature control systems must be capable of managing the highly exothermic nature of nitration reactions, requiring sophisticated heat exchange systems and emergency cooling capabilities [5].
Safety considerations represent paramount concerns in industrial nitration processes. The combination of strong acids, oxidizing agents, and exothermic reactions creates significant hazards requiring comprehensive safety protocols. Proper ventilation systems, emergency procedures, and personnel training are essential components of industrial implementation [16]. The generation of nitrogen oxides during nitration requires appropriate emission controls and waste gas treatment systems.
Economic factors influence the selection of synthetic routes and process conditions for industrial production. Raw material costs, energy requirements, and waste disposal expenses must be balanced against product value and market demands. Process optimization focuses on maximizing yield while minimizing consumption of expensive reagents and energy [5] [16].
Environmental impact assessment is crucial for industrial implementation, addressing waste generation, emissions, and resource consumption. Acid waste disposal requires neutralization and treatment systems, while nitrogen oxide emissions necessitate scrubbing and abatement technologies. Solvent recovery and recycling systems can significantly reduce environmental impact while improving process economics [16].
Scale-up challenges include heat transfer limitations, mixing efficiency, and mass transfer considerations. The highly exothermic nature of nitration reactions requires careful thermal management at large scale, often necessitating specialized reactor designs and heat exchange systems. Computational fluid dynamics modeling can assist in optimizing reactor design and operating conditions [5].
Quality control systems for industrial production must ensure consistent product quality across multiple batches. In-line monitoring systems, statistical process control methods, and automated analytical techniques contribute to maintaining product specifications. Batch-to-batch consistency requires careful control of all process parameters and raw material quality [16].
Regulatory compliance encompasses chemical registration requirements, safety protocols, and environmental regulations. Documentation systems must track raw materials, process conditions, and product quality to meet regulatory standards. Training programs ensure personnel competency in handling hazardous materials and operating complex systems [5] [16].